molecular formula C6H16N2O B1278699 (3-Aminopropyl)(2-methoxyethyl)amine CAS No. 187150-19-2

(3-Aminopropyl)(2-methoxyethyl)amine

Cat. No.: B1278699
CAS No.: 187150-19-2
M. Wt: 132.2 g/mol
InChI Key: LCVKUHWARTYVOZ-UHFFFAOYSA-N
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Description

(3-Aminopropyl)(2-methoxyethyl)amine is an organic compound with the molecular formula C6H16N2O. It is a diamine, meaning it contains two amine groups, and it is characterized by the presence of a methoxyethyl group attached to one of the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by (3-Aminopropyl)(2-methoxyethyl)amine are currently unknown . Given its chemical structure, it could potentially interact with a variety of biochemical pathways. More research is needed to identify these pathways and their downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(2-methoxyethyl)amine typically involves the reaction of 3-aminopropylamine with 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Aminopropylamine+2-MethoxyethanolThis compound\text{3-Aminopropylamine} + \text{2-Methoxyethanol} \rightarrow \text{this compound} 3-Aminopropylamine+2-Methoxyethanol→this compound

The reaction is usually conducted in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amine bond. The reaction temperature and time are carefully controlled to optimize the yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include additional purification steps, such as distillation or crystallization, to obtain a high-purity product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(2-methoxyethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The amine groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution Reagents: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines. Substitution reactions can result in the formation of various substituted amines or other derivatives.

Scientific Research Applications

(3-Aminopropyl)(2-methoxyethyl)amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)amine: A simpler diamine with similar reactivity but lacking the methoxyethyl group.

    (2-Methoxyethyl)amine: Contains the methoxyethyl group but only one amine group.

    N-(2-Methoxyethyl)-1,3-propanediamine: A closely related compound with similar structure and properties.

Uniqueness

(3-Aminopropyl)(2-methoxyethyl)amine is unique due to the presence of both the 3-aminopropyl and 2-methoxyethyl groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in different fields of research.

Properties

IUPAC Name

N'-(2-methoxyethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-9-6-5-8-4-2-3-7/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVKUHWARTYVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450337
Record name (3-aminopropyl)(2-methoxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187150-19-2
Record name (3-aminopropyl)(2-methoxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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